4-(2,3-dihydro-1H-inden-1-yl)piperidine
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Overview
Description
4-(2,3-Dihydro-1H-inden-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring attached to a 2,3-dihydro-1H-inden-1-yl group. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-1-yl)piperidine typically involves the reaction of 2,3-dihydro-1H-indene with piperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to monitor and maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-inden-1-yl)piperidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-(2,3-Dihydro-1H-inden-1-yl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
- N-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine
Uniqueness
4-(2,3-Dihydro-1H-inden-1-yl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a 2,3-dihydro-1H-inden-1-yl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-1-yl)piperidine |
InChI |
InChI=1S/C14H19N/c1-2-4-13-11(3-1)5-6-14(13)12-7-9-15-10-8-12/h1-4,12,14-15H,5-10H2 |
InChI Key |
PYHVFVUWCPBAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1C3CCNCC3 |
Origin of Product |
United States |
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